Home > Products > Screening Compounds P114039 > Lanraplenib (monosuccinate)
Lanraplenib (monosuccinate) - 1800046-97-2

Lanraplenib (monosuccinate)

Catalog Number: EVT-3165341
CAS Number: 1800046-97-2
Molecular Formula: C27H31N9O5
Molecular Weight: 561.6 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Source and Classification

Lanraplenib is classified as a spleen tyrosine kinase inhibitor. It is derived from the compound GS-9876, which has been developed for its ability to modulate immune responses by inhibiting the signaling pathways mediated by spleen tyrosine kinase. The specific formulation of lanraplenib as a monosuccinate salt enhances its solubility and stability, making it suitable for oral administration. The chemical structure of lanraplenib can be represented by the molecular formula C18H22N8O4C_{18}H_{22}N_{8}O_{4} with a molecular weight of approximately 406.42 g/mol .

Synthesis Analysis

The synthesis of lanraplenib involves several key steps that focus on achieving high purity and yield. The primary method includes:

  1. Starting Materials: The synthesis begins with readily available precursors that contain the necessary functional groups for constructing the desired molecular framework.
  2. Reactions: Key reactions include:
    • Condensation Reactions: These are used to form the core structure of the compound.
    • Salt Formation: The monosuccinate form is achieved through neutralization reactions involving succinic acid.
  3. Purification: Techniques such as crystallization and chromatography are employed to isolate lanraplenib from by-products and unreacted materials, ensuring high purity levels suitable for clinical applications .

Technical Parameters

  • Reaction conditions such as temperature, pH, and reaction time are optimized to maximize yield and minimize side reactions.
  • Analytical methods like high-performance liquid chromatography (HPLC) are utilized to monitor the reaction progress and assess product purity.
Molecular Structure Analysis

Lanraplenib's molecular structure features a complex arrangement of nitrogenous bases, which is indicative of its function as a kinase inhibitor. The key elements include:

  • Core Structure: The compound contains multiple aromatic rings that contribute to its biological activity.
  • Functional Groups: Various amine and carbonyl groups enhance its interaction with target proteins.
  • Chirality: The presence of chiral centers in the molecule suggests that stereochemistry may play a role in its pharmacological properties.

Relevant Data

  • Molecular Weight: 406.42 g/mol
  • Chemical Formula: C18H22N8O4C_{18}H_{22}N_{8}O_{4}
  • InChI Key: XCIGZBVOUQVIPI-UHFFFAOYSA-N .
Chemical Reactions Analysis

Lanraplenib participates in several chemical reactions that are significant for its mechanism of action:

  1. Inhibition of Spleen Tyrosine Kinase: By binding to the active site of spleen tyrosine kinase, lanraplenib prevents phosphorylation events critical for B cell activation.
  2. Reversible Binding: The interactions between lanraplenib and its target are often reversible, allowing for modulation of SYK activity without permanent alteration to the enzyme.

Technical Details

  • The inhibition constant (Ki) values indicate strong binding affinity, with reported values around 245 nM for B cell maturation inhibition .
Mechanism of Action

Lanraplenib exerts its effects primarily through the inhibition of spleen tyrosine kinase signaling pathways involved in B cell receptor activation:

  1. B Cell Activation Inhibition: By blocking SYK activity, lanraplenib reduces B cell survival signals and immunoglobulin production.
  2. Cytokine Modulation: Treatment with lanraplenib leads to decreased levels of pro-inflammatory cytokines in vivo, suggesting an anti-inflammatory effect.
  3. Impact on Disease Models: In murine models of systemic lupus erythematosus, lanraplenib has been shown to improve renal function and reduce disease severity markers .

Relevant Data

  • Effective concentration (EC50) values for various actions range from 216 nM to 340 nM, indicating potent biological activity .
Physical and Chemical Properties Analysis

The physical and chemical properties of lanraplenib are crucial for its formulation and therapeutic efficacy:

  • Solubility: Lanraplenib exhibits good solubility in aqueous solutions due to its monosuccinate form.
  • Stability: The compound is stable under standard laboratory conditions but may be sensitive to extreme pH levels or temperatures.
  • Melting Point: Specific melting point data can vary based on purity but generally falls within expected ranges for similar compounds.

Relevant Data

  • Elemental analysis indicates a composition of approximately 56.12% carbon, 5.52% hydrogen, 20.31% nitrogen, and 18.04% oxygen .
Applications

Lanraplenib holds promise in various scientific applications:

  1. Autoimmune Disease Treatment: Its primary application is in treating systemic lupus erythematosus and related conditions by modulating immune responses.
  2. Research Tool: As a selective inhibitor of spleen tyrosine kinase, it serves as a valuable tool for studying B cell signaling pathways.
  3. Potential Combination Therapies: Research is ongoing into its use alongside other immunomodulatory agents to enhance therapeutic outcomes in complex autoimmune disorders .
Mechanistic Insights into SYK Inhibition by Lanraplenib Monosuccinate

Role of Spleen Tyrosine Kinase (SYK) in Immunoreceptor Signaling Pathways

Spleen tyrosine kinase (SYK) is a non-receptor cytoplasmic tyrosine kinase that serves as a critical signaling hub for immunoreceptors bearing immunoreceptor tyrosine-based activation motifs (ITAMs). Upon engagement of receptors like the B-cell receptor (BCR) or Fcγ receptors (FcγRs), SYK is recruited to phosphorylated ITAMs via its tandem Src homology 2 (SH2) domains. This triggers SYK autophosphorylation and activation, enabling it to phosphorylate downstream adaptor proteins such as BLNK (B-cell linker protein) and SLP-76. Consequently, SYK initiates multiple signaling cascades:

  • B-Cell Development & Activation: SYK mediates antigen-dependent BCR signaling, driving B-cell proliferation, survival, and antibody production. Dysregulated SYK activity is implicated in autoimmune diseases like systemic lupus erythematosus (SLE), where phosphorylated SYK is elevated in patient tissues [1] [9].
  • FcγR-Mediated Inflammation: In myeloid cells (e.g., macrophages), SYK activation downstream of FcγRs promotes phagocytosis, cytokine release (e.g., TNFα, IL-1β), and immune complex clearance [1] [4].
  • Tonic Signaling: SYK also supports antigen-independent "tonic" BCR signals that maintain basal B-cell survival via PI3K/AKT pathways [10].

Table 1: Key SYK-Dependent Immunoreceptor Functions

ImmunoreceptorCell TypeKey FunctionsDownstream Pathways
BCRB lymphocytesMaturation, antibody production, survivalPI3K/AKT, PLCγ2/Ca²⁺, NF-κB
FcγRMacrophages, Dendritic cellsPhagocytosis, cytokine release, antigen presentationNF-κB, MAPK/ERK
GPVIPlateletsCollagen-induced activation, thrombosisPLCγ2, PI3K

Structural Basis of SYK-Lanraplenib Interaction: Binding Affinity and Selectivity Profiling

Lanraplenib (GS-9876) is a highly selective SYK inhibitor with an IC₅₀ of 9.5 nM. Its monosuccinate salt formulation enhances aqueous solubility and oral bioavailability while preserving target affinity [4] [7]. Structural analyses reveal:

  • Binding Mechanism: Lanraplenib occupies the ATP-binding pocket of SYK’s kinase domain, forming a hydrogen bond between its indazole nitrogen and SYK’s Asp512 backbone. Hydrophobic interactions with Val385 and Phe382 further stabilize binding [4] [5].
  • Selectivity Profile: Lanraplenib exhibits >100-fold selectivity against related kinases (e.g., BTK, JAK, Src family). This specificity minimizes off-target effects, contrasting with first-generation SYK inhibitors like fostamatinib [4] [9].
  • Succinate Advantage: The monosuccinate moiety improves pH-independent solubility, circumventing drug interactions with proton-pump inhibitors—a limitation of earlier SYK inhibitors like entospletinib [4] [7].

Table 2: Lanraplenib Selectivity and Binding Kinetics

KinaseIC₅₀ (nM)Selectivity vs. SYKKey Structural Interactions
SYK9.51x (reference)H-bond: Asp512; Hydrophobic: Val385, Phe382
BTK>1,000>100xWeak hydrophobic interactions
LYN85089xNo H-bond with gatekeeper residue
JAK2>5,000>500xN/A

Modulation of B-Cell Receptor (BCR) and FcγR-Mediated Signaling Cascades

Lanraplenib monosuccinate potently disrupts SYK-dependent immunoreceptor signaling:

  • BCR Inhibition: In human B cells, lanraplenib suppresses anti-IgM-induced phosphorylation of SYK substrates (e.g., BLNK; EC₅₀ = 24–51 nM). This blocks B-cell activation markers (CD69/CD86; EC₅₀ = 112–164 nM) and T-cell-dependent proliferation (EC₅₀ = 108 nM) [1] [5] [9].
  • FcγR-Driven Inflammation: Lanraplenib inhibits immune complex (IC)-stimulated TNFα and IL-1β release in human macrophages (EC₅₀ = 9–121 nM), critical for mitigating lupus nephritis pathology [1] [9].
  • In Vivo Efficacy: In NZB/W murine lupus models, lanraplenib reduced glomerular IgG deposition and improved renal histology by inhibiting BCR/FcγR crosstalk in immune cells [1] [9].

Table 3: Lanraplenib-Mediated Inhibition of Immunoreceptor Functions

Functional AssayCell TypeEC₅₀ (nM)Biological Impact
Anti-IgM-induced pBLNKRamos B cells24Blocks proximal BCR signaling
Anti-IgM-induced CD69Primary human B cells112 ± 10Suppresses B-cell activation
IC-induced TNFα releaseHuman macrophages121 ± 77Reduces proinflammatory cytokines
IC-induced IL-1β releaseHuman macrophages9 ± 17Attenuates myeloid inflammation

Impact on Downstream Effectors: AKT, ERK, PLCγ2, and NF-κB Phosphorylation Dynamics

SYK inhibition by lanraplenib monosuccinate attenuates phosphorylation of multiple effector kinases:

  • PLCγ2 and Calcium Flux: Lanraplenib blocks anti-IgM-induced PLCγ2 phosphorylation (EC₅₀ = 51 nM), inhibiting calcium mobilization and PKCδ activation—key steps in B-cell differentiation [1] [10].
  • PI3K/AKT Pathway: SYK inhibition reduces AKT phosphorylation (EC₅₀ = 35 nM), disrupting survival signals and metabolic regulation in B cells [1] [9].
  • MAPK/ERK Cascade: Lanraplenib suppresses ERK and MEK phosphorylation (EC₅₀ = 26–45 nM), impairing proliferative responses [1] [5].
  • NF-κB Activation: By inhibiting IκB degradation and nuclear translocation of NF-κB, lanraplenib downregulates proinflammatory genes (e.g., IL-6, BAFF) in B cells and macrophages [9] [10].

Table 4: Lanraplenib’s Effects on Downstream Signaling Phosphoproteins

Effector MoleculePhosphorylation SiteEC₅₀ (nM)Functional Consequence
PLCγ2Tyr121751↓ Calcium flux, ↓ PKCδ activation
AKTSer47335↓ B-cell survival, ↓ metabolic activity
ERK1/2Thr202/Tyr20445↓ Proliferation, ↓ differentiation
MEKSer217/Ser22126↓ MAPK pathway activation
IκBαSer32Not reported↑ Cytoplasmic retention of NF-κB

Properties

CAS Number

1800046-97-2

Product Name

Lanraplenib (monosuccinate)

IUPAC Name

6-(6-aminopyrazin-2-yl)-N-[4-[4-(oxetan-3-yl)piperazin-1-yl]phenyl]imidazo[1,2-a]pyrazin-8-amine;butanedioic acid

Molecular Formula

C27H31N9O5

Molecular Weight

561.6 g/mol

InChI

InChI=1S/C23H25N9O.C4H6O4/c24-21-12-25-11-19(28-21)20-13-32-6-5-26-23(32)22(29-20)27-16-1-3-17(4-2-16)30-7-9-31(10-8-30)18-14-33-15-18;5-3(6)1-2-4(7)8/h1-6,11-13,18H,7-10,14-15H2,(H2,24,28)(H,27,29);1-2H2,(H,5,6)(H,7,8)

InChI Key

DVFRSTNNWJHWGW-UHFFFAOYSA-N

SMILES

C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N.C(CC(=O)O)C(=O)O

Canonical SMILES

C1CN(CCN1C2COC2)C3=CC=C(C=C3)NC4=NC(=CN5C4=NC=C5)C6=CN=CC(=N6)N.C(CC(=O)O)C(=O)O

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.